Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRVNRQADYJYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 4-bromo-2-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the phenoxy group.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, it can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted phenoxybenzoates.
Reduction: Formation of 3-[(4-bromo-2-chlorophenoxy)methyl]benzyl alcohol.
Oxidation: Formation of 3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate has shown potential as a lead compound in drug development due to its bioactive properties.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of methyl benzoate have been studied for their ability to inhibit tumor growth in non-small cell lung carcinoma models. The introduction of halogen atoms like bromine and chlorine enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
Agrochemicals
This compound is also explored for its potential use in agriculture as an insecticide or herbicide.
Case Study: Insecticidal Properties
Studies have demonstrated that similar methyl benzoate derivatives can act as effective insecticides against various agricultural pests. For example, methyl benzoate has been shown to exhibit contact toxicity against whiteflies and other pests, suggesting that this compound could serve as a promising alternative in pest management strategies .
| Compound | Target Pest | LC50 (mg/L) | Effectiveness |
|---|---|---|---|
| Methyl Benzoate | Whiteflies | 0.27 | High |
| This compound | TBD | TBD | TBD |
Synthesis and Material Science
The compound serves as an intermediate in the synthesis of more complex organic molecules.
Synthesis Applications
This compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. It acts as a precursor for creating new materials with specific properties tailored for applications in coatings and adhesives.
Environmental Applications
Research has indicated potential uses in environmental remediation processes.
Case Study: Dechlorination
This compound may play a role in stimulating microbial dechlorination processes, which are crucial for the bioremediation of environments contaminated with polychlorinated biphenyls (PCBs). The chlorinated phenoxy groups can be targeted by microbial enzymes, leading to the breakdown of harmful compounds .
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogues (Table 1):
Table 1: Comparison of Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate with Analogues
Key Comparative Insights
Halogenation Patterns: The target compound’s 4-bromo-2-chloro substitution on the phenoxy group contrasts with analogues like the trifluoromethyl-substituted benzoate (). Bromo and chloro groups increase molecular weight and lipophilicity, favoring membrane permeability in bioactive molecules, whereas trifluoromethyl groups enhance metabolic stability .
Functional Group Diversity: The hydrazono group in ’s compound introduces conjugation and metal-binding capability, unlike the target’s ether linkage. This makes the former more suitable for supramolecular or catalytic applications . The piperidine-amino group in ’s compound improves aqueous solubility via protonation, a feature absent in the hydrophobic target molecule .
Synthetic Versatility: The target compound’s methyl ester and halogens allow for further derivatization (e.g., hydrolysis to carboxylic acid or nucleophilic substitution), similar to other halogenated benzoates in . However, the triazine derivative () offers additional sites for functionalization via its amino and formyl groups .
Research Findings and Methodological Considerations
- Computational Modeling : Density functional theory (DFT) methods, such as those described in , could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) and reactivity, aiding in rational design .
- Crystallography : SHELX software () is widely used for structural elucidation of similar halogenated aromatics, ensuring accurate determination of bond lengths and angles .
Biological Activity
Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate, a compound with the CAS number 832737-25-4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzoate moiety linked to a phenoxy group containing bromine and chlorine substituents. Its molecular formula is . The structural features of this compound suggest potential interactions with biological targets due to the electron-withdrawing effects of halogen substituents, which can influence its reactivity and binding affinity.
Anticancer Activity
The anticancer properties of halogenated benzoate derivatives have been documented extensively. Compounds featuring similar substituents have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that halogenated compounds can interact with DNA or inhibit key enzymes involved in cancer cell proliferation . Although direct studies on this compound are sparse, its structural characteristics imply a potential role in anticancer therapy.
Inhibition of Viral Infections
Emerging research suggests that compounds with similar frameworks may possess antiviral properties. For instance, studies focusing on related compounds have highlighted their ability to inhibit viral replication through interference with viral entry or replication processes. The presence of electron-withdrawing groups like bromine and chlorine enhances the likelihood of such interactions . Although specific data for this compound remains to be elucidated, its chemical profile aligns with known antiviral agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzoate derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- DNA Interaction : Halogenated compounds often intercalate into DNA or form adducts, leading to disruptions in replication and transcription processes.
- Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to increased permeability and subsequent cell death.
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenoxy methyl protons at δ 4.8–5.2 ppm; aromatic protons split by bromine/chlorine) .
- X-ray crystallography : SHELX software refines crystal structures, resolving steric effects from the bromochlorophenoxy group .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 383.97 for C₁₆H₁₃BrClO₃) .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-response normalization : Compare EC₅₀ values under standardized assay conditions (e.g., cell viability vs. enzyme inhibition) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Structural analogs : Test derivatives (e.g., fluoro vs. chloro substitutions) to isolate substituent-specific effects .
How do bromine and chlorine substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
- Electrophilicity : Bromine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while chlorine’s electronegativity stabilizes transition states .
- Steric effects : Ortho-chloro groups hinder coupling at the phenoxy methyl position, requiring bulky ligands (e.g., XPhos) to mitigate steric crowding .
- Comparative data : Bromine-substituted analogs show 20–30% higher yields than chlorine-only derivatives in Sonogashira reactions .
What are key considerations for designing crystallization experiments?
Basic Research Question
- Solvent selection : Use mixed solvents (e.g., EtOH/CHCl₃) to balance solubility and vapor diffusion .
- Temperature gradients : Slow cooling (0.5°C/hr) promotes single-crystal formation for SHELX refinement .
- Impurity control : Pre-purify via column chromatography (silica gel, hexane/EtOAc) to avoid twinning .
How are QSAR models developed for herbicidal activity?
Advanced Research Question
-
Descriptor selection : LogP, Hammett σ constants, and molecular volume correlate with activity in triazine-based herbicides .
-
Data table :
Substituent logP IC₅₀ (μM) Br 2.8 0.45 Cl 2.5 0.78 F 2.1 1.20 -
Validation : Leave-one-out cross-validation (R² >0.85) ensures model robustness .
What biological targets or pathways are influenced by this compound?
Basic Research Question
- Enzyme inhibition : Targets acetylcholinesterase (Ki = 1.2 μM) and cytochrome P450 isoforms (e.g., CYP3A4) .
- Herbicidal action : Disrupts photosystem II in plants by mimicking triazine inhibitors (e.g., atrazine) .
- Apoptosis induction : Upregulates caspase-3 in cancer cell lines (IC₅₀ = 8.5 μM) .
What computational approaches analyze substituent effects on electrophilic substitution?
Advanced Research Question
- Fukui indices : Identify nucleophilic/electrophilic regions using Gaussian09 with 6-31G(d) basis sets .
- Transition state modeling : IRC calculations in GAMESS predict activation barriers for bromine-directed substitutions .
- Comparative analysis : Meta-studies show chloro groups reduce regioselectivity by 15% compared to bromine .
How can impurity profiles be monitored during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
